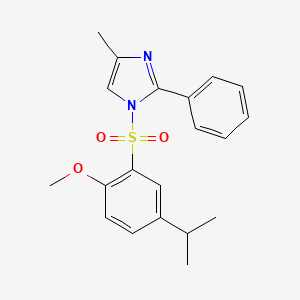
1-((5-isopropyl-2-methoxyphenyl)sulfonyl)-4-methyl-2-phenyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((5-isopropyl-2-methoxyphenyl)sulfonyl)-4-methyl-2-phenyl-1H-imidazole, also known as PIM-1 inhibitor, is a chemical compound that has been widely studied for its potential use in cancer treatment.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Applications
1-((5-isopropyl-2-methoxyphenyl)sulfonyl)-4-methyl-2-phenyl-1H-imidazole and related compounds have been explored for their antimicrobial and antifungal properties. The broader class of imidazole derivatives, to which this compound belongs, has shown effectiveness against a range of microbial and fungal pathogens. This is particularly relevant in the context of increasing resistance to traditional antibiotics and antifungals. For instance, bifonazole, a related compound, demonstrates broad-spectrum activity against dermatophytes, yeasts, and some Gram-positive bacteria, highlighting the potential of imidazole derivatives in treating superficial fungal infections (Lackner & Clissold, 1989). Similarly, sulconazole has shown efficacy and safety in treating superficial dermatophyte or yeast infections, further underscoring the therapeutic potential of this chemical class (Benfield & Clissold, 1988).
Environmental Detoxification
Compounds with the imidazole scaffold have been investigated for their role in environmental detoxification, specifically in the degradation or transformation of persistent organic pollutants. For example, the enzymatic approach using oxidoreductive enzymes in the presence of certain redox mediators has attracted interest for the remediation of various organic pollutants in industrial wastewater. This approach benefits from the catalytic degradation capabilities of imidazole-based compounds, which can enhance the efficiency of pollutant degradation (Husain & Husain, 2007).
Antioxidant Activity
The antioxidant properties of compounds related to 1-((5-isopropyl-2-methoxyphenyl)sulfonyl)-4-methyl-2-phenyl-1H-imidazole have been a subject of research interest. Antioxidants play a crucial role in mitigating oxidative stress and have potential applications in food preservation, cosmetics, and pharmaceuticals to prevent the degradation of sensitive ingredients. Studies on various antioxidant assays, including those based on the imidazole scaffold, provide insights into their potential application in enhancing the oxidative stability of products (Munteanu & Apetrei, 2021).
Chemical Sensitivity and Allergy Research
Research on contact and photocontact sensitivity to imidazoles, including compounds similar to 1-((5-isopropyl-2-methoxyphenyl)sulfonyl)-4-methyl-2-phenyl-1H-imidazole, provides valuable information for the development of safer cosmetics and topical medications. Understanding the mechanisms of sensitivity and identifying less allergenic alternatives are crucial for preventing allergic reactions in sensitive individuals (Schauder & Ippen, 1997; Dooms-Goossens et al., 1995).
Eigenschaften
IUPAC Name |
1-(2-methoxy-5-propan-2-ylphenyl)sulfonyl-4-methyl-2-phenylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-14(2)17-10-11-18(25-4)19(12-17)26(23,24)22-13-15(3)21-20(22)16-8-6-5-7-9-16/h5-14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMLXBOWEMKMAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=N1)C2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-isopropyl-2-methoxyphenyl)sulfonyl)-4-methyl-2-phenyl-1H-imidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[[2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylacetyl]amino]benzoate](/img/structure/B2689668.png)
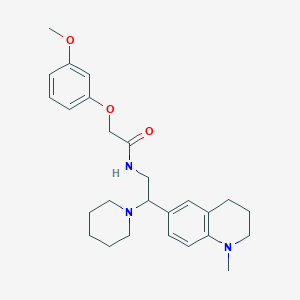
![N-(1-cyano-1-cyclopropylethyl)-2-(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2689675.png)
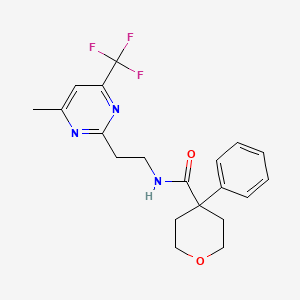
![4-(4-chlorophenyl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-oxobutanamide](/img/structure/B2689677.png)

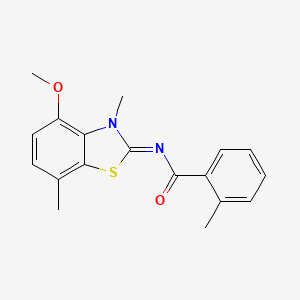
![N-tert-butyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2689682.png)

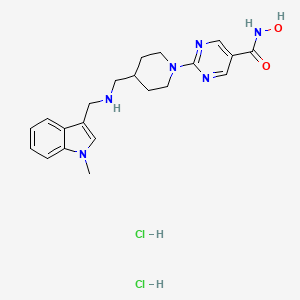

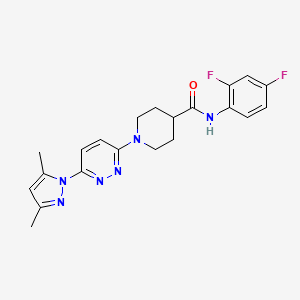
![Benzyl 2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetate](/img/structure/B2689688.png)
